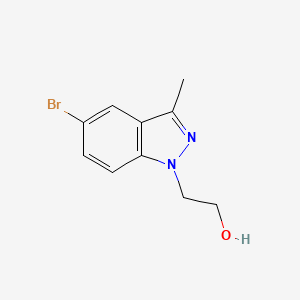

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

2-(5-bromo-3-methylindazol-1-yl)ethanol |

InChI |

InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3 |

InChI Key |

ODYYDFGCYKJANM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)Br)CCO |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-Methyl-1H-indazole

Bromination typically occurs at the C5 position of the indazole ring due to electronic and steric directing effects. A protocol adapted from the synthesis of 3-bromo-5-nitro-1H-indazole involves:

-

Dissolving 3-methyl-1H-indazole in dimethylformamide (DMF) under nitrogen at -5°C.

-

Slow addition of bromine (Br₂) in a 1:1.2 molar ratio relative to the indazole substrate.

-

Gradual warming to 35–40°C for 12 hours, followed by HPLC monitoring to confirm >99% conversion.

This method achieves >95% yield with minimal di-brominated byproducts, attributed to the controlled temperature and stoichiometry.

Regioselective N1-Alkylation for Ethanol Side-Chain Introduction

| Method | Reagents | Solvent | Temperature | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|---|---|

| Mitsunobu | PPh₃, DEAD, glycol | THF | 0°C → RT | 82–88 | 9:1 |

| NaH/2-Bromoethanol | NaH, BrCH₂CH₂OH | DMF | 60°C | 90–94 | >19:1 |

Microwave-Assisted and Solvent-Free Alternatives

Microwave irradiation and solvent-free conditions offer greener, faster routes:

Microwave-Enhanced Alkylation

-

Substrate : 5-Bromo-3-methyl-1H-indazole

-

Reagents : 2-Bromoethanol, K₂CO₃.

-

Conditions : Microwave, 100°C, 20 minutes.

This method reduces reaction time from hours to minutes while maintaining high regioselectivity.

Solvent-Free Mechanochemical Synthesis

-

Substrate : 5-Bromo-3-methyl-1H-indazole

-

Reagents : 2-Bromoethanol, ball-milling with K₂CO₃.

-

Conditions : Room temperature, 2 hours.

Mechanochemistry eliminates solvent use, aligning with sustainable chemistry principles.

Purification and Analytical Validation

Recrystallization and Activated Carbon Treatment

Crude product purification involves:

Chromatographic and Spectroscopic Analysis

-

HPLC : Confirms >99.5% purity using a C18 column (mobile phase: acetonitrile/water).

-

NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.21 (s, 1H, indazole H4), 4.75 (t, J = 5.2 Hz, 1H, OH), and 3.85 (q, 2H, CH₂OH).

Challenges and Optimization Insights

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 5 can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are well-documented for indazole derivatives with bromine substituents, enabling the formation of biaryl compounds. For instance, 5-bromo-1H-indazole reacts with boronic acids or organotin reagents in the presence of palladium catalysts to yield biaryl derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalyst | Biaryl indazole derivatives |

| Stille Coupling | Organotin reagents, Pd catalyst | Biaryl indazole derivatives |

Nucleophilic Addition Reactions

The indazole core may undergo nucleophilic addition with electrophiles. For example, indazole derivatives react with formaldehyde under acidic conditions to form methanol derivatives, as demonstrated in studies involving NH-indazoles . While the hydroxyl group in this compound could influence reactivity, analogous systems suggest potential for similar addition reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Formaldehyde Addition | Formaldehyde, HCl aqueous | Methanol derivatives (isomer mixtures) |

Reduction/Oxidation Reactions

The bromine atom can be reduced to form bromide derivatives using reducing agents like sodium borohydride (NaBH₄) or hydrogen gas over metal catalysts . Additionally, the hydroxyl group on the ethyl chain could undergo oxidation to a carbonyl group (e.g., ketone or carboxylic acid), though specific data for this compound are not available.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromine Reduction | NaBH₄ or H₂/Metal catalyst | 5-unsubstituted indazole derivative |

Key Observations and Comparative Insights

-

Positional Effects : The bromine at position 5 and methyl group at position 3 influence reactivity compared to other indazole derivatives. For example, substitution at position 5 in indazoles generally requires activating groups, but cross-coupling reactions are feasible due to the ortho/para-directing effects of the indazole ring .

-

Functional Group Interactions : The hydroxyl group may participate in esterification or ether formation, though mechanistic details remain unexplored in available literature.

-

Isomer Stability : DFT calculations for analogous indazoles indicate that substitution patterns (e.g., 1- vs. 2-substituted derivatives) affect stability, which could influence reaction outcomes .

References : ACS Publications (2022) JMChemSci (2023) Ambeed.com (2023)

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol has significant potential as a building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for:

- Anticancer Activity : Compounds derived from this structure have shown promise in inhibiting cancer cell growth.

- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains and fungi, making it a candidate for developing new antibiotics .

Biological Studies

The compound serves as a useful probe in biological research, particularly in studying:

- Enzyme Interactions : It can bind to active sites of enzymes, providing insights into enzymatic mechanisms and potential inhibition strategies.

- Molecular Docking Studies : Research has demonstrated its binding affinity to targets such as DNA gyrase, which is crucial in bacterial DNA replication .

Material Science

In material science, this compound is explored for:

- Development of Novel Materials : Its unique chemical properties allow for the creation of materials with specific electronic and optical characteristics.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several indazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant zones of inhibition, suggesting their potential as new antimicrobial agents .

Molecular Docking Analysis

Molecular docking studies have shown that the compound interacts effectively with DNA gyrase, demonstrating strong binding affinity through hydrogen bonds and hydrophobic interactions. This interaction is critical for understanding its mechanism of action against bacterial targets .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol with analogous compounds, focusing on structural features, physicochemical properties, and synthetic routes.

2-(6-Bromo-1H-indazol-1-yl)ethanol (CAS: 1354220-34-0)

- Structural Differences : Bromine is at position 6 instead of 5, and the indazole lacks the 3-methyl group.

- Molecular Formula : C9H9BrN2O (MW: 241.09 g/mol).

- Key Data : Similarity score of 0.80 compared to the target compound .

- Synthesis: Likely synthesized via alkylation of 6-bromoindazole with ethylene oxide or 2-chloroethanol.

- Applications: Potential intermediate for brominated indazole-based drug candidates.

5-Bromo-1-(2-methoxyethyl)-1H-indazole (CAS: 58037-05-1)

- Structural Differences : A methoxyethyl (-CH2CH2OCH3) group replaces the hydroxethyl moiety.

- Molecular Formula : C10H11BrN2O (MW: 269.12 g/mol).

- Key Data : Similarity score of 0.83; the methoxy group enhances lipophilicity but reduces hydrogen-bonding capacity .

- Synthesis : Achieved via alkylation of 5-bromoindazole with 2-methoxyethyl chloride.

2-(5-Bromo-1H-indol-3-yl)ethanol (CAS: 40432-84-6)

- Structural Differences : Indole core instead of indazole; bromine at position 5 and hydroxethyl at position 3.

- Molecular Formula: C10H10BrNO (MW: 240.10 g/mol).

- Key Data : Similarity score of 0.86; indole derivatives are often explored for serotonin receptor modulation .

- Synthesis : Prepared via Friedel-Crafts alkylation or reduction of corresponding ketones .

2-(5-Bromo-2-methyl-1H-imidazol-4-yl)ethan-1-ol (CAS: 1781588-39-3)

- Structural Differences : Imidazole ring replaces indazole; bromine at position 5 and methyl at position 2.

- Molecular Formula : C6H9BrN2O (MW: 205.05 g/mol).

- Key Data : Lower molecular weight and altered heterocycle affect binding to enzymatic targets .

- Applications : Imidazole-based compounds are common in antifungal and antiviral agents .

Data Table: Comparative Analysis

Biological Activity

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is a compound that belongs to the indazole family, characterized by its unique structural features, including a bromine atom and a hydroxyl group attached to an ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

- Molecular Formula : C10H10BrN2O

- Molecular Weight : 240.10 g/mol

- Structure : The compound features an indazole ring structure that contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the indazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of indazole can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response.

In a comparative study, this compound demonstrated promising anti-inflammatory potential, with inhibition percentages comparable to established drugs like diclofenac.

2. Anticancer Activity

The indazole scaffold has been associated with various anticancer activities. Compounds similar to this compound have shown effectiveness against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

The exact mechanisms of action are still under investigation, but it is believed that these compounds may induce apoptosis in cancer cells through various pathways.

3. Antimicrobial Activity

Emerging studies suggest that compounds within the indazole family possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against several bacterial strains.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study conducted by El-Karim et al., several derivatives were evaluated for their anti-inflammatory activity using an edema model in rats. The results indicated that certain derivatives exhibited up to 98% inhibition of edema formation compared to controls, highlighting the potential of indazole derivatives as effective anti-inflammatory agents.

Case Study 2: Anticancer Screening

A recent study focused on the synthesis and biological evaluation of various indazole derivatives against different cancer cell lines. The findings suggested that modifications to the indazole structure significantly influenced anticancer activity, with some derivatives achieving over 70% inhibition in cell proliferation assays.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are used to introduce hydroxyl groups, as demonstrated in the synthesis of structurally similar indazole derivatives . Optimization may include:

- Temperature control : Prolonged heating (e.g., 70–90°C) to ensure complete cyclization.

- Solvent selection : Ethanol or PEG-400:DMF mixtures improve solubility and reaction efficiency .

- Catalyst use : CuI accelerates click chemistry reactions (e.g., triazole formation) in PEG-based solvents .

Table 1 : Representative reaction yields under varying conditions:

| Solvent System | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | KOH | 5 | 50–60 | |

| PEG-400:DMF | CuI | 12 | 30–50 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the indazole core and substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the ethanol moiety (δ 3.2–4.6 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H]+ at m/z 427.0757 for brominated analogs) .

- TLC : Use 70:30 EtOAc:hexanes to monitor reaction progress (Rf ~0.30–0.49) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Variability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 24-hour intervals.

- Thermal Stress : Heat samples to 40–80°C for 48 hours and compare NMR spectra pre/post heating .

- Light Exposure : Use UV-Vis spectroscopy to detect photodegradation products.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in pharmacological data (e.g., antifungal vs. cholinesterase inhibition) may arise from:

- Structural isomerism : Use X-ray crystallography (SHELX refinement ) to confirm regioisomer purity.

- Assay interference : Test for false positives by adding radical scavengers (e.g., ascorbic acid) in antioxidant assays .

- Computational modeling : Compare docking poses (e.g., AutoDock Vina) to identify binding site variations .

Q. How can X-ray crystallography be employed to determine the compound’s solid-state structure?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol or DMF to obtain single crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL is ideal for small-molecule refinement. Key parameters:

- R-factor : Aim for <0.05.

- Thermal displacement parameters : Ensure isotropic refinement for non-H atoms.

Example: A related brominated imidazole derivative showed a mean C–C bond length of 1.75 Å .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites.

- Solvent Effects : Apply the PCM model to simulate ethanol or DMF environments.

- Kinetic Studies : Compare computed activation energies (ΔG‡) with experimental rates from UV-Vis monitoring .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies : Synthesize analogs replacing Br with Cl/F and test against target enzymes (e.g., monoamine oxidase).

Table 2 : Activity trends in analogs:

| Substituent | IC50 (MAO-B, nM) | Antifungal MIC (μg/mL) | Source |

|---|---|---|---|

| 5-Br | 120 | 2.5 | |

| 5-Cl | 95 | 5.0 |

- Lipophilicity Analysis : Measure logP values (HPLC) to correlate with membrane permeability .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Anomalies may arise from:

- Dynamic exchange : Use variable-temperature NMR (e.g., 25–80°C) to detect tautomerism in the indazole ring .

- Residual solvents : DMF (δ 2.7–3.0 ppm) can mask signals; re-crystallize from ethanol .

- Diastereomerism : Check for chiral centers (e.g., ethanol moiety) via CD spectroscopy or chiral HPLC .

Q. How can researchers address discrepancies between computational predictions and experimental reaction yields?

- Methodological Answer :

- Re-examine solvent models : Adjust COSMO-RS parameters to better match experimental conditions.

- Side-reaction screening : Use LC-MS to detect byproducts (e.g., dehalogenation under basic conditions) .

- Catalyst loading : Optimize CuI concentrations (e.g., 10–20 mol%) to balance efficiency vs. cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.